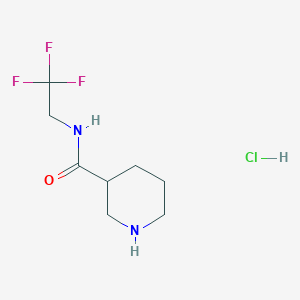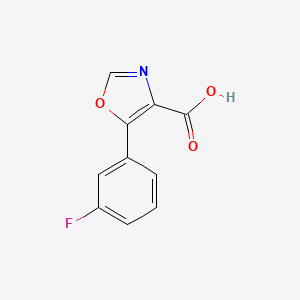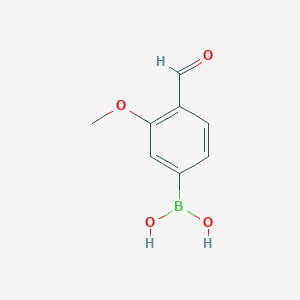![molecular formula C16H15ClFN3 B1441555 [3-(4-fluorofenil)-1-fenil-1H-pirazol-4-il]metanamina clorhidrato CAS No. 873313-12-3](/img/structure/B1441555.png)
[3-(4-fluorofenil)-1-fenil-1H-pirazol-4-il]metanamina clorhidrato
Descripción general
Descripción
[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Aplicaciones Científicas De Investigación
[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Pharmaceuticals: It is explored as a potential drug candidate for various therapeutic applications, including treatment of neurological disorders and cancer.
Material Science: The compound is investigated for its use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
Target of Action
A similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα is a nuclear hormone receptor that is activated by the hormone estrogen .
Mode of Action
It can be inferred from the similar compound that it may interact with its target, possibly erα, leading to changes in the receptor’s activity . This interaction could potentially alter the transcription of specific genes, leading to changes in cellular function .
Biochemical Pathways
If the compound interacts with erα as suggested, it could potentially influence estrogen signaling pathways . These pathways play crucial roles in a variety of biological processes, including cell growth and differentiation, and their dysregulation is associated with various diseases .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and improve its bioavailability .
Result of Action
If the compound interacts with erα as suggested, it could potentially influence the expression of estrogen-responsive genes, leading to changes in cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s interaction with its target and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the methanamine group: This step involves the reduction of a nitrile or imine intermediate to form the methanamine group. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base to form the hydrochloride salt.
Industrial Production Methods
Industrial production of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Solvents: Ethanol, acetic acid, dichloromethane
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride: can be compared with other pyrazole derivatives:
- Uniqueness : The presence of the fluorophenyl group and the methanamine moiety in [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and development.
Similar Compounds:
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3.ClH/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15;/h1-9,11H,10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKHQAPEOYIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)
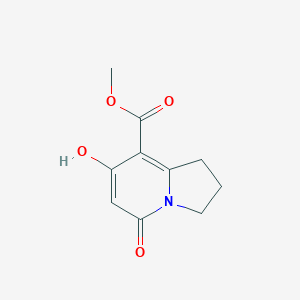
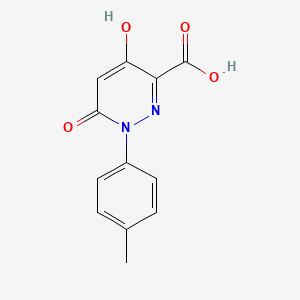
![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
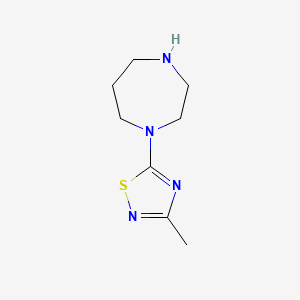

![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
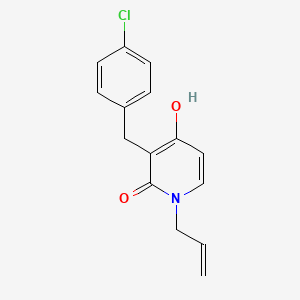
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)
